
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide is a complex organic compound with a unique structure that combines fluorine, hydroxyethyl, and methoxy groups attached to a phenanthridin-5-ium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Phenanthridin-5-ium Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenanthridin-5-ium core can be reduced to form dihydrophenanthridin derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrophenanthridin derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. The hydroxyethyl and methoxy groups may enhance its binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid
- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
Uniqueness
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide stands out due to its unique combination of functional groups and its phenanthridin-5-ium core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H15BrFNO2 |
|---|---|
分子量 |
352.20 g/mol |
IUPAC名 |
2-(2-fluoro-8-methoxyphenanthridin-5-ium-5-yl)ethanol;bromide |
InChI |
InChI=1S/C16H15FNO2.BrH/c1-20-13-3-4-14-11(8-13)10-18(6-7-19)16-5-2-12(17)9-15(14)16;/h2-5,8-10,19H,6-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZBKGDGWEQRMRGD-UHFFFAOYSA-M |
正規SMILES |
COC1=CC2=C[N+](=C3C=CC(=CC3=C2C=C1)F)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



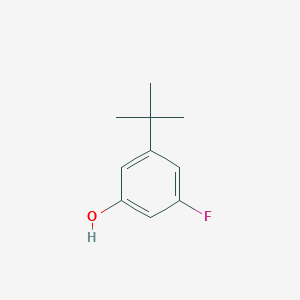
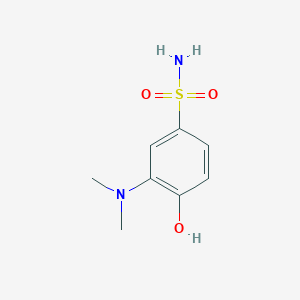
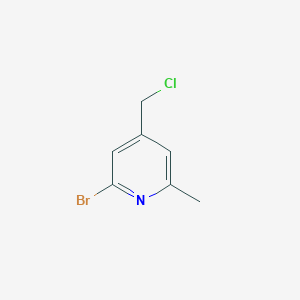

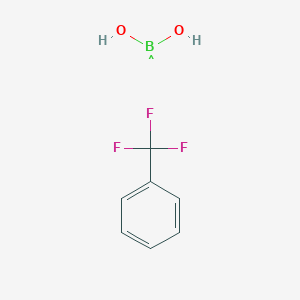
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
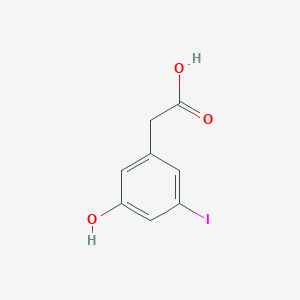
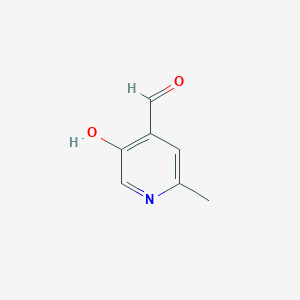


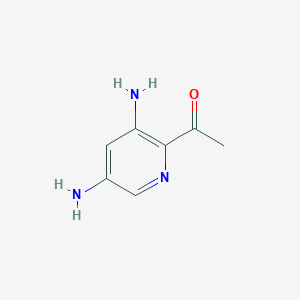
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

